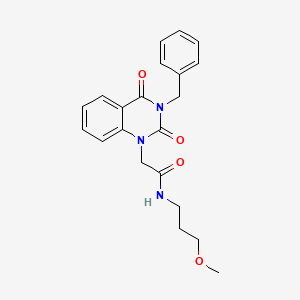

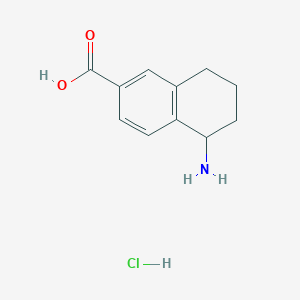

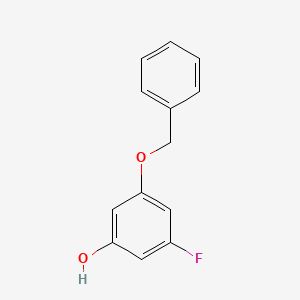

3-(Benzyloxy)-5-fluorophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a benzyloxy group (like “3-(Benzyloxy)-5-fluorophenol”) are often used as building blocks in organic synthesis . The benzyloxy group can undergo various reactions, and the fluorophenol part can participate in aromatic substitution reactions.

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-fluorophenol” are not available, similar compounds can be synthesized through reactions like the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to create carbon-carbon bonds.Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-5-fluorophenol” are not available, benzyloxy compounds are known to undergo reactions like protodeboronation . The presence of the fluorine atom might also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “3-(Benzyloxy)-5-fluorophenol”, it’s difficult to provide a detailed analysis.科学研究应用

Organic Synthesis and Precursor Chemistry

3-Benzyloxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it has been employed as a precursor for the synthesis of compounds like benzyl acetate , which finds applications in fragrances and flavorings .

Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of 3-Benzyloxyaniline lies in its ability to inhibit excitatory amino acid transporters (EAATs). These membrane proteins play a crucial role in clearing glutamate—the major excitatory neurotransmitter in the brain—from the synaptic cleft. By selectively targeting EAATs, researchers can explore potential therapeutic interventions related to neurological disorders and excitotoxicity.

Environmental Chemistry

Researchers examine the fate and behavior of 3-Benzyloxyaniline in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are of interest. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.

作用机制

属性

IUPAC Name |

3-fluoro-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLPFXHEXUAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

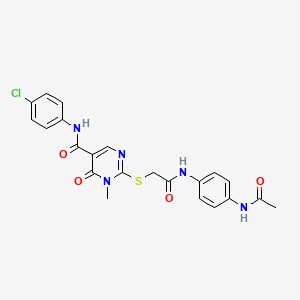

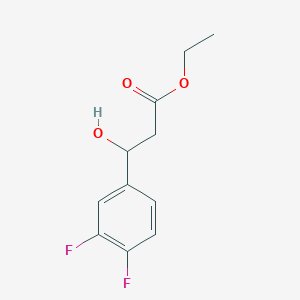

![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)

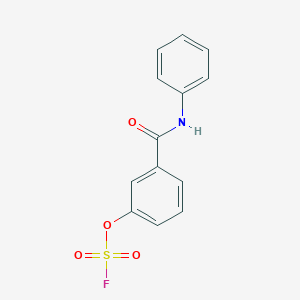

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)

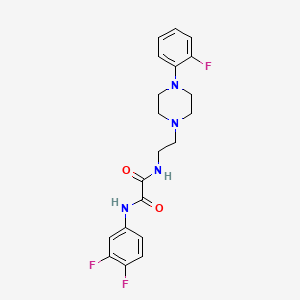

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)

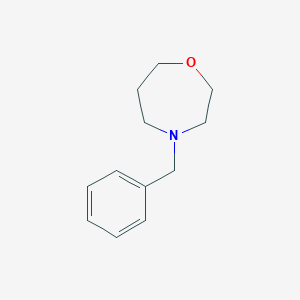

![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)